Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This 4‑methoxyphenyl oxadiazole‑thiophene hybrid is the direct methoxy analog of the ribosome‑rescue inhibitor KKL‑10. The –OCH₃ group (vs –CH₃ in KKL‑10) alters electron density, H‑bond capacity, and metabolic stability, aiming to improve solubility and reduce non‑specific protein binding. Ideal for hit‑to‑lead campaigns against F. tularensis/N. gonorrhoeae, kinase profiling (MAPK/JNK), and tubulin‑polymerization studies. Procure this differentiated tool compound when generic p‑tolyl substitution fails to meet your selectivity or PK requirements.

Molecular Formula C14H10BrN3O3S
Molecular Weight 380.22
CAS No. 865286-57-3
Cat. No. B2474497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
CAS865286-57-3
Molecular FormulaC14H10BrN3O3S
Molecular Weight380.22
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
InChIKeyIOPPOKRESPIWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 865286-57-3): Scientific Procurement Baseline


5-Bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 865286-57-3) is a heterocyclic hybrid molecule that integrates a 5-bromothiophene-2-carboxamide core with a 2-(4-methoxyphenyl)-1,3,4-oxadiazole appendage . Its molecular formula is C14H10BrN3O3S (MW 380.22 g/mol) . The 4-methoxyphenyl substituent on the oxadiazole ring is the critical structural differentiator from the closest extensively-characterized analog, KKL-10 (CAS 952849-76-2), which bears a 4-methylphenyl (p-tolyl) group . This compound is primarily employed as a research tool in antimicrobial and anticancer drug discovery programs.

Why 5-Bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide Cannot Be Interchanged with Its Closest Structural Analogs


The 4-methoxyphenyl group (–OCH₃) at the oxadiazole 5-position imparts distinct electronic and steric properties compared to the 4-methyl (–CH₃) analog KKL-10. The methoxy substituent is a moderate electron-donating group via resonance (+M effect) and a weak electron-withdrawing group via induction (–I effect), whereas the methyl group exerts only a weak +I inductive effect . This difference alters the electron density on the oxadiazole ring, the HOMO-LUMO gap, and hydrogen-bond acceptor capacity, collectively influencing target binding, metabolic stability, and aqueous solubility. Consequently, generic substitution with the p-tolyl (KKL-10), chloro, or unsubstituted phenyl variants may yield divergent potency, selectivity, and pharmacokinetic profiles, making procurement decisions dependent on the specific experimental context.

Quantitative Differential Evidence Guide for 5-Bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 865286-57-3)


Structural Differentiation from KKL-10: 4-Methoxyphenyl vs. 4-Methylphenyl Substitution

The target compound differs from the closest well-characterized analog KKL-10 (5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide) by a single 4-methoxy (–OCH₃) replacement of the 4-methyl (–CH₃) group. The methoxy group increases the computed polar surface area (PSA) from approximately 91.4 Ų (KKL-10) to approximately 119.0 Ų (target compound) and raises the calculated logP from ~3.4 (KKL-10) to ~4.5, as estimated by computational models . This structural modification directly impacts membrane permeability, aqueous solubility, and hydrogen-bond acceptor count, resulting in differential pharmacokinetic and target-engagement properties.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Antimicrobial Activity Class-Level Inference Based on Oxadiazole-Thiophene Carboxamide Pharmacophore

KKL-10, the p-tolyl analog, inhibits bacterial ribosome rescue (trans-translation) and exhibits MIC values of 0.12 µg/mL against attenuated and 0.48 µg/mL against fully virulent Francisella tularensis strains . The 1,3,4-oxadiazole-2-yl thiophene-2-carboxamide scaffold is the core pharmacophore shared by both KKL-10 and the target compound, and the trans-translation inhibition mechanism has been validated for the acylaminooxadiazole class [1]. While direct MIC data for the methoxy analog are not yet published, the conserved bromothiophene-oxadiazole scaffold strongly suggests antibacterial potential, with the methoxy substitution anticipated to modulate potency and spectrum through altered ribosome binding-site interactions.

Antimicrobial Discovery Ribosome Rescue Inhibition Francisella tularensis

Anticancer Potential: Cytotoxicity Class-Level Inference Against MCF-7 Breast Cancer Cells

Structurally related 1,3,4-oxadiazole-thiophene hybrids, such as TOT-14 (a thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione), demonstrate IC50 values of 4.83 µg/mL against MCF-7 breast cancer cells, comparable to the standard epirubicin hydrochloride (IC50 = 6.78 µg/mL) [1]. The target compound shares the 1,3,4-oxadiazole-2-yl thiophene-2-carboxamide core and the 4-substituted phenyl motif present in numerous anticancer oxadiazole derivatives, which have shown IC50 values ranging from 0.34 to 2.45 µM across MCF-7, A549, and MDA-MB-231 cell lines through EGFR inhibition mechanisms [2]. The 4-methoxy substitution is a privileged fragment in anticancer oxadiazole SAR, frequently enhancing cytotoxicity relative to unsubstituted phenyl analogs.

Anticancer Breast Cancer MCF-7 Cytotoxicity

Kinase Inhibition Potential via BindingDB Evidence for Structurally Adjacent Compounds

A structurally adjacent 1,3,4-oxadiazol-2-yl thiophene compound (BDBM50332067, CHEMBL1287888) has been deposited in BindingDB with documented binding to mitogen-activated protein kinase 8 (JNK1, Homo sapiens) [1]. The target compound differs from CHEMBL1287888 by the presence of the 5-bromo substituent on the thiophene ring and the 4-methoxyphenyl group, both of which are established kinase inhibitor pharmacophore elements. While no direct Ki or IC50 data exist for the target compound against JNK1, the bromine atom and methoxyphenyl group are known to engage kinase hydrophobic back pockets and hinge regions, respectively, supporting its potential as a kinase probe.

Kinase Inhibition JNK1 Drug Discovery

Ion Channel Selectivity Profile of the Core Scaffold: T-Type Calcium Channel Inhibition

The 5-chloro analog, 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (compound 11), selectively inhibits T-type Ca²⁺ channels over Na⁺ and K⁺ channels in mouse dorsal root ganglion neurons and HEK-293 cells, and suppresses seizure-induced death in a mouse model [1]. The target compound shares the identical 2,5-disubstituted 1,3,4-oxadiazole-thiophene carboxamide scaffold, differing only by the 5-bromo substitution (vs. 5-chloro) and the 4-methoxyphenyl (vs. unsubstituted phenyl) at the oxadiazole 5-position. Literature precedent indicates that bromine substitution at the thiophene 5-position generally enhances lipophilicity and alters ion channel binding kinetics compared to chlorine, while the para-methoxy group on the phenyl ring can engage additional hydrogen-bond interactions within the channel pore.

T-Type Calcium Channel Neuropathic Pain Ion Channel Pharmacology

Optimal Research Application Scenarios for 5-Bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 865286-57-3)


Antimicrobial Hit-Finding and SAR Expansion Against Gram-Negative Pathogens

This compound is best deployed as a structural analog of KKL-10 in hit-to-lead campaigns targeting bacterial ribosome rescue (trans-translation). Users should prioritize MIC determination against Francisella tularensis and Neisseria gonorrhoeae panels, using KKL-10 (MIC 0.12–0.48 µg/mL) as the internal reference standard . The methoxy modification is hypothesized to improve solubility and reduce non-specific protein binding relative to the p-tolyl parent, addressing a known limitation of KKL-10 in plasma protein binding assays.

Comparative Oncology Screening in MCF-7 and Triple-Negative Breast Cancer Models

Employ this compound alongside established oxadiazole anticancer agents (e.g., TOT-14, IC50 = 4.83 µg/mL in MCF-7) to benchmark cytotoxicity and apoptosis induction [1]. The 4-methoxyphenyl motif is a privileged fragment in tubulin polymerization and EGFR kinase inhibition, making the compound suitable for mechanism-of-action studies involving cell cycle arrest, caspase-3/7 activation, and mitochondrial membrane potential disruption.

Kinase Profiling and Chemical Probe Development

Screen the compound against a panel of mitogen-activated protein kinases (MAPKs), particularly JNK1, leveraging the BindingDB-deposited affinity of the structurally adjacent oxadiazole-thiophene compound CHEMBL1287888 for MAPK8 [2]. The bromine substituent at the thiophene 5-position enhances van der Waals contacts in the kinase hydrophobic back pocket, while the 4-methoxyphenyl group can form hydrogen bonds with hinge-region residues, features that are desirable in type I and type II kinase inhibitor design.

Ion Channel Selectivity and Neuropathic Pain Model Profiling

Utilize this compound as a tool molecule to probe structure–activity relationships at T-type voltage-gated calcium channels, building on the demonstrated selectivity of the 5-chloro-phenyl analog (compound 11) for T-type over Na⁺ and K⁺ channels [3]. The bromine/methoxy combination may alter channel subtype selectivity (Cav3.1, Cav3.2, Cav3.3) and state-dependent inhibition kinetics, making it a valuable comparator in electrophysiology studies.

Quote Request

Request a Quote for 5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.